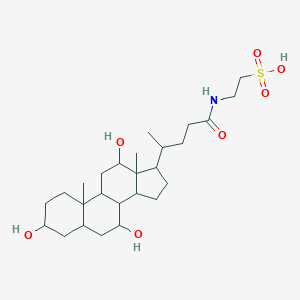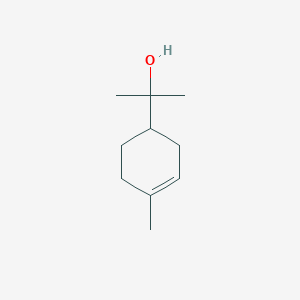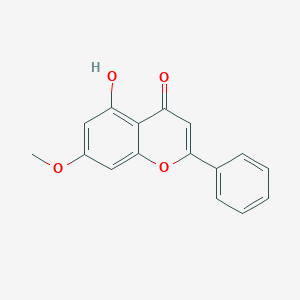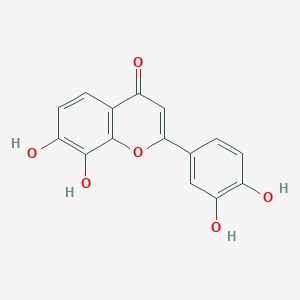
12-Tridecenoic acid
Descripción general
Descripción
12-Tridecenoic Acid: is a monounsaturated fatty acid with the molecular formula C13H24O2 . It is characterized by a long hydrocarbon chain with a single double bond located at the twelfth carbon atom from the carboxyl end. This compound has garnered interest in various fields, such as lipidomics and biochemistry, due to its incorporation into complex lipid structures and the resulting effects on membrane fluidity and function .
Aplicaciones Científicas De Investigación
Chemistry: 12-Tridecenoic Acid is used in the synthesis of complex lipid structures and as a precursor for various chemical reactions. Its unique structure makes it valuable in studying the properties of monounsaturated fatty acids .
Biology: In biological research, this compound is incorporated into lipid membranes to study its effects on membrane fluidity and function. It is also used in studies involving lipid metabolism and signaling pathways .
Medicine: this compound has shown potential in medical research due to its antimicrobial properties . It has been found to be active against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent . Its ability to modify surface tension makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals .
Safety and Hazards
Mecanismo De Acción
The mechanism of action of 12-Tridecenoic Acid involves its incorporation into lipid membranes, where it affects membrane fluidity and function. It has been found to interact with specific enzymes and proteins involved in lipid metabolism, such as acetyl-coenzyme A carboxylase alpha (ACC) and carnitine palmitoyltransferase 1A (CPT1A) . By modulating the activity of these enzymes, this compound can influence lipid synthesis and degradation pathways .
Análisis Bioquímico
Biochemical Properties
Studies involving 12-Tridecenoic acid focus on its incorporation into complex lipid structures and the resulting effects on membrane fluidity and function . It is also explored in metabolic pathway analyses, where it is investigated for its biosynthesis and degradation, as well as its role in cellular signaling mechanisms . This compound is in the study of enzyme specificity and function, particularly with enzymes that are involved in fatty acid metabolism, such as desaturases and elongases .
Cellular Effects
It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a role in the stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Tridecenoic Acid can be synthesized through various methods. One common approach involves the hydrolysis of esters derived from the corresponding unsaturated alcohols. The reaction typically involves the use of strong acids or bases to catalyze the hydrolysis process, followed by purification steps to isolate the desired acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of long-chain hydrocarbons . This process involves the controlled oxidation of hydrocarbons using oxygen or other oxidizing agents, followed by purification and isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 12-Tridecenoic Acid undergoes various chemical reactions, including:
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the hydrocarbon chain can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds:
Oleic Acid: Another monounsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness: 12-Tridecenoic Acid is unique due to its specific double bond position at the twelfth carbon atom, which imparts distinct chemical and physical properties. This unique structure allows it to interact differently with lipid membranes and enzymes compared to other similar fatty acids .
Propiedades
IUPAC Name |
tridec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCICAYFORNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415239 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6006-06-0 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 11-oxo-12-tridecenoic acid interesting for antitumor research?
A1: The study highlights that both 11-oxo-12-tridecenoic acid (IXa) and 10-oxo-11-dodecenoic acid (IXb) exhibit antitumor activity. [] Although the exact mechanism of action is not elucidated in this paper, the presence of the α,β-unsaturated ketone moiety within their structures could be a key factor contributing to their biological activity. This functional group is found in various natural and synthetic compounds with known anticancer properties. Further research is needed to understand the specific ways in which these compounds interact with cancer cells and the downstream effects leading to tumor suppression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















